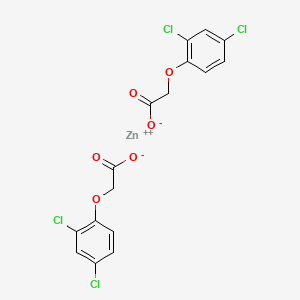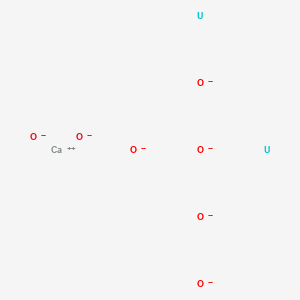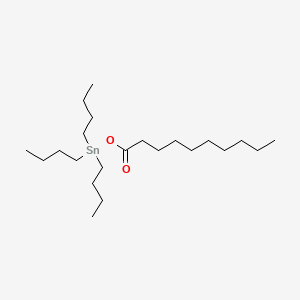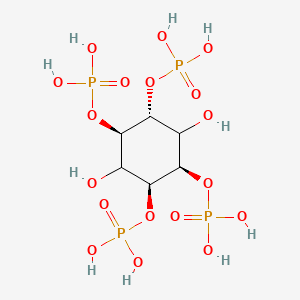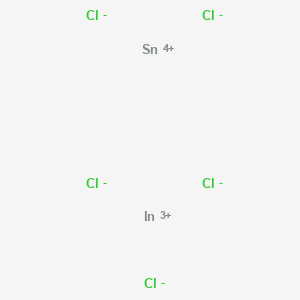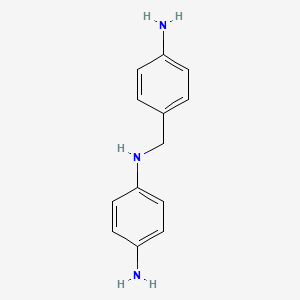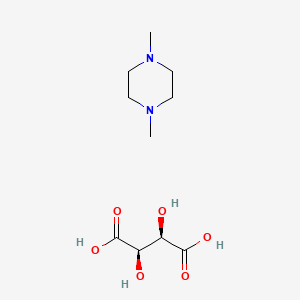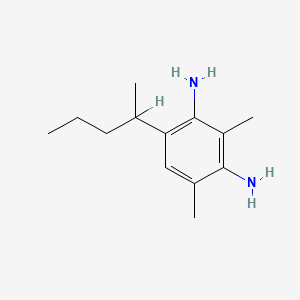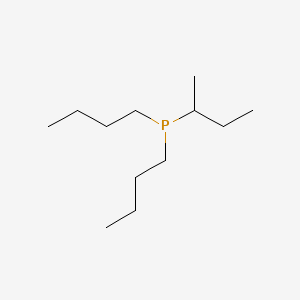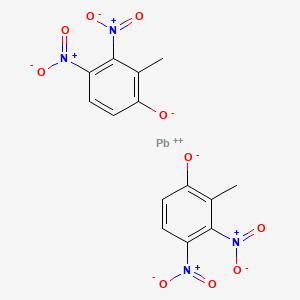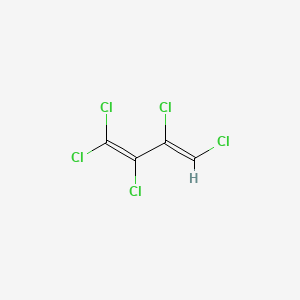
1,1,2,3,4-Pentachlorobuta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,3,4-Pentachlorobuta-1,3-diene is a chlorinated hydrocarbon with the molecular formula C₄HCl₅. It is a colorless liquid with a high degree of chlorination, making it a unique compound in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,2,3,4-Pentachlorobuta-1,3-diene can be synthesized through the chlorination of butadiene. The reaction typically involves the addition of chlorine gas (Cl₂) to 1,3-butadiene under controlled conditions, such as low temperature and the presence of a catalyst like ferric chloride (FeCl₃).
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination reactors where butadiene is continuously fed with chlorine gas. The reaction is monitored to ensure the desired degree of chlorination, and the product is purified through distillation to remove any unreacted starting materials and byproducts.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,2,3,4-Pentachlorobuta-1,3-diene undergoes various types of reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the compound.
Substitution: Halogenation reactions with additional chlorine or bromine can further substitute hydrogen atoms.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or alkanes.
Substitution: Further halogenation can lead to higher chlorinated derivatives.
Aplicaciones Científicas De Investigación
1,1,2,3,4-Pentachlorobuta-1,3-diene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be used as a reagent in biochemical assays to study enzyme activities.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mecanismo De Acción
The mechanism by which 1,1,2,3,4-pentachlorobuta-1,3-diene exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound may act as an electron donor, interacting with oxidizing agents to form new products. The molecular targets and pathways involved can vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
1,1,3,4,4-Pentachloro-1,3-butadiene
(3Z)-1,1,2,3,4-Pentachlorobuta-1,3-diene
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Número CAS |
21484-04-8 |
|---|---|
Fórmula molecular |
C4HCl5 |
Peso molecular |
226.3 g/mol |
Nombre IUPAC |
(3Z)-1,1,2,3,4-pentachlorobuta-1,3-diene |
InChI |
InChI=1S/C4HCl5/c5-1-2(6)3(7)4(8)9/h1H/b2-1- |
Clave InChI |
LMCCPYJNBKRUNQ-UPHRSURJSA-N |
SMILES isomérico |
C(=C(/C(=C(Cl)Cl)Cl)\Cl)\Cl |
SMILES canónico |
C(=C(C(=C(Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


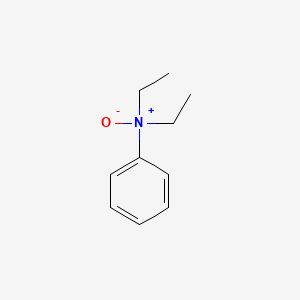
![[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate](/img/structure/B15177291.png)
